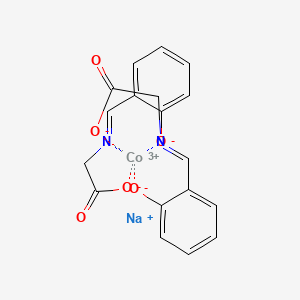
Bis(N-salicylideneglycinato)cobaltatesodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-salicylideneglycinato)cobaltatesodium is a coordination compound that features cobalt as the central metal ion coordinated to two N-salicylideneglycinato ligands. This compound is known for its unique structural, magnetic, and luminescent properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-salicylideneglycinato)cobaltatesodium typically involves the reaction of cobalt salts with N-salicylideneglycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. For example, the reaction of potassium Δ-bis[N-salicylideneglycinato]cobaltate (III) and potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III) with methyl acrylate in water at pH 11.4 yields a mixture of diastereomeric complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.
Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .
科学的研究の応用
Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the synthesis of chiral compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with unique magnetic and luminescent properties
作用機序
The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- Potassium Δ-bis[N-salicylideneglycinato]cobaltate (III)
- Potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III)
Uniqueness
Bis(N-salicylideneglycinato)cobaltatesodium is unique due to its specific coordination environment and the properties imparted by the N-salicylideneglycinato ligands. Its structural, magnetic, and luminescent properties distinguish it from other similar compounds .
生物活性
Bis(N-salicylideneglycinato)cobaltatesodium is a cobalt(III) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cobalt(II) salts with salicylaldehyde and glycine derivatives. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanisms underlying this activity include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Ferroptosis Induction : Similar to other iron complexes, it may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to increased reactive oxygen species (ROS) generation within cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this cobalt complex can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The proposed mechanisms include:
- Disruption of Bacterial Membranes : The cationic nature of the cobalt complex allows it to interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.
- Inhibition of Biofilm Formation : This compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .
In Vitro Studies
Several in vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| U937 | 20 | Ferroptosis induction |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.
In Vivo Studies
In vivo studies using animal models have further supported the efficacy of this compound. For instance, administration in mice bearing tumor xenografts resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the cobalt complex.
特性
分子式 |
C18H14CoN2NaO6 |
|---|---|
分子量 |
436.2 g/mol |
IUPAC名 |
sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate |
InChI |
InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4 |
InChIキー |
JDPBAUOSKSZQAH-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















